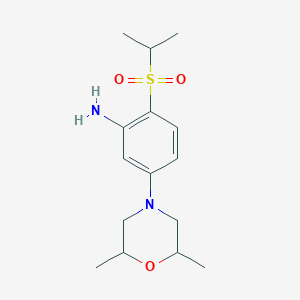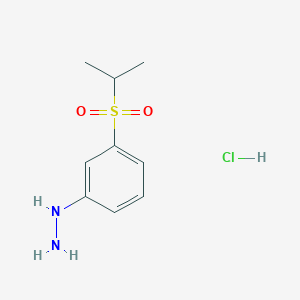
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both sulfonyl and hydrazine functional groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride typically involves the reaction of 3-(propan-2-ylsulfonyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
3-(Propan-2-ylsulfonyl)aniline+Hydrazine hydrateHCl, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl hydrazones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonyl hydrazones
Reduction: Corresponding amines
Substitution: Various substituted hydrazine derivatives
Applications De Recherche Scientifique
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. Additionally, the sulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methylsulfonylphenyl)hydrazine;hydrochloride
- (3-Ethylsulfonylphenyl)hydrazine;hydrochloride
- (3-Butylsulfonylphenyl)hydrazine;hydrochloride
Uniqueness
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties to the molecule. This makes it more selective in its interactions with biological targets compared to other similar compounds. Additionally, the propan-2-yl group can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Propriétés
IUPAC Name |
(3-propan-2-ylsulfonylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(2)14(12,13)9-5-3-4-8(6-9)11-10;/h3-7,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIDSZRTYAXIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B7813976.png)
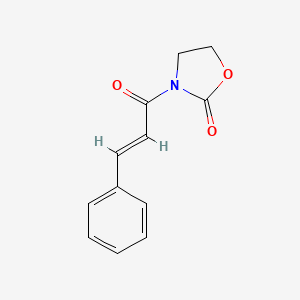
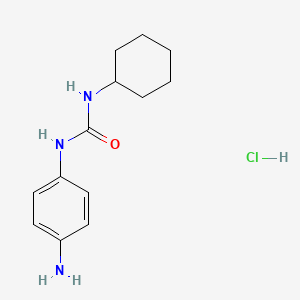
![2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride](/img/structure/B7814004.png)
![1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B7814015.png)
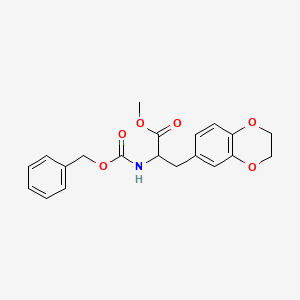
![Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy-](/img/structure/B7814037.png)
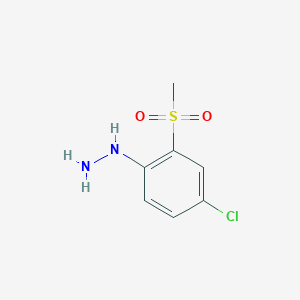
![1-[4-(Isopropylsulfonyl)phenyl]hydrazine](/img/structure/B7814050.png)
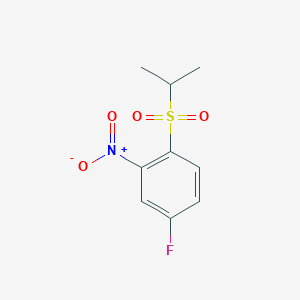

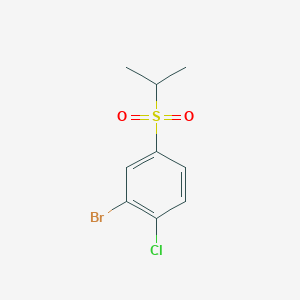
![2-[(1-Methylethyl)sulfonyl]-5-(1-piperidinyl)benzenamine](/img/structure/B7814073.png)
